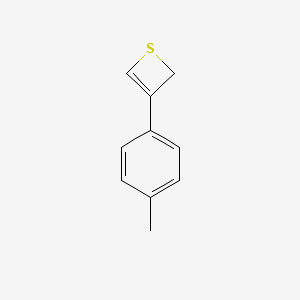
3-(4-Methylphenyl)-2H-thiete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-2H-thiete: is an organic compound that belongs to the class of thietes, which are four-membered sulfur-containing heterocycles The presence of a 4-methylphenyl group attached to the thiete ring imparts unique chemical properties to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-2H-thiete typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl-substituted alkenes with sulfur sources under high-temperature conditions. The reaction may require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Methylphenyl)-2H-thiete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiete ring to a more saturated sulfur-containing ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiete ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated sulfur-containing rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-(4-Methylphenyl)-2H-thiete is used as a building block in organic synthesis. Its strained ring system makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: Research into the biological activity of thietes, including this compound, is ongoing. These compounds may exhibit interesting biological properties, such as antimicrobial or anticancer activity.
Medicine: Potential medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-2H-thiete involves its interaction with molecular targets through its reactive thiete ring. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various molecular pathways, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-Phenyl-2H-thiete: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-2H-thiete: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(4-Methoxyphenyl)-2H-thiete: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: The presence of the 4-methylphenyl group in 3-(4-Methylphenyl)-2H-thiete imparts unique chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other thiete derivatives.
Propriétés
Numéro CAS |
111573-92-3 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2H-thiete |
InChI |
InChI=1S/C10H10S/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-6H,7H2,1H3 |
Clé InChI |
QDHCSFPRVFEVOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
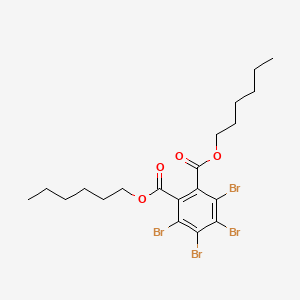

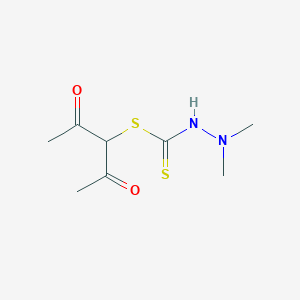

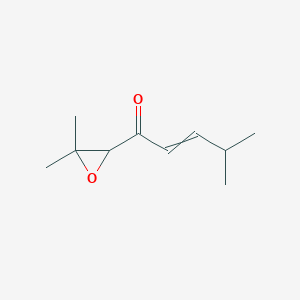
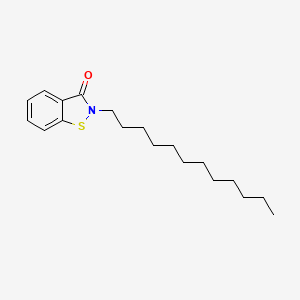
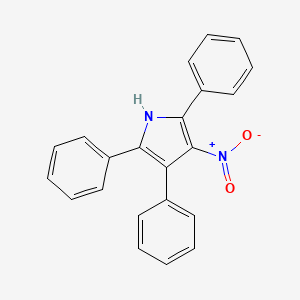

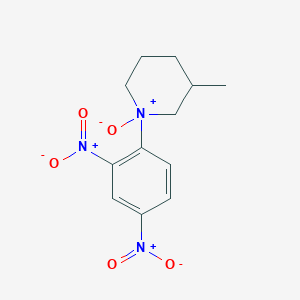
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
